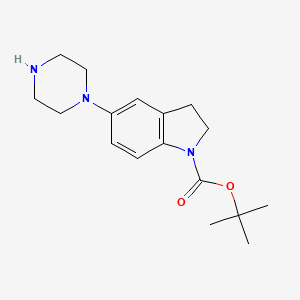
2,4,7-Trichloropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloropteridine is a chlorinated derivative of pteridine, a heterocyclic compound that forms the core structure of many biologically significant molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available pteridine precursors. The process includes chlorination, purification, and crystallization steps to obtain the desired compound in high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-Trichloropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-pteridine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Applications De Recherche Scientifique
2,4,7-Trichloropteridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloropteridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4,6-Trichloropyridine: Another chlorinated heterocycle with similar reactivity but different biological properties.
2,4,6-Trichloropyrimidine: Shares structural similarities but has distinct chemical behavior and applications.
2,4,5-Trichlorophenol: A chlorinated phenol with different functional groups and uses.
Uniqueness: 2,4,7-Trichloropteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6HCl3N4 |
|---|---|
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
2,4,7-trichloropteridine |
InChI |
InChI=1S/C6HCl3N4/c7-2-1-10-3-4(8)12-6(9)13-5(3)11-2/h1H |
Clé InChI |
VQPKNENUIGMHNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)

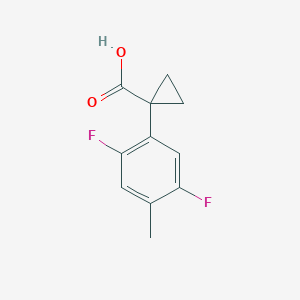
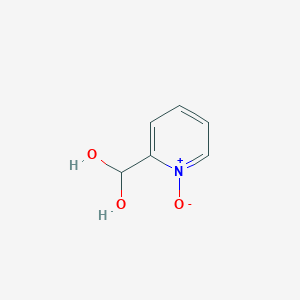
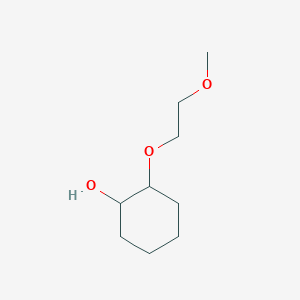

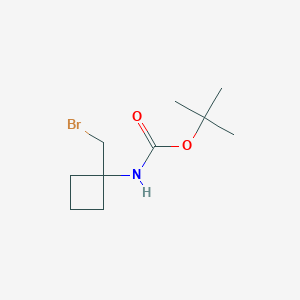
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)

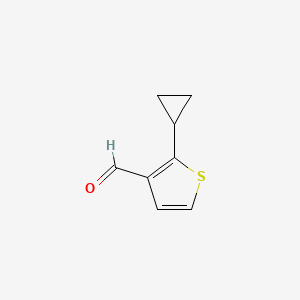
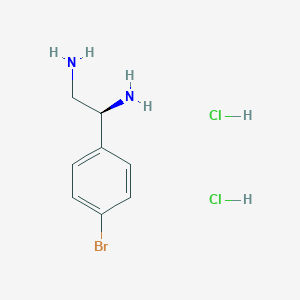
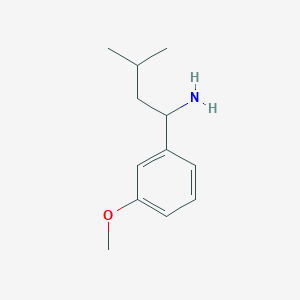
![1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13030870.png)
